5-(5-methyl-2-furyl)-2H-tetrazole
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Overview
Description
Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry. Among the tetrazole derivatives, 5-substituted tetrazoles are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but possess higher lipophilicities and metabolic resistance, making them valuable in drug design .
Synthesis Analysis
The synthesis of 5-substituted tetrazoles, such as 5-(5-methyl-2-furyl)-2H-tetrazole, involves several approaches that have evolved over time. These methods include acidic media/proton catalysis, Lewis acids, and the use of organometallic or organosilicon azides. The reaction mechanisms of these processes have been a subject of interest, with recent advancements focusing on improving the regioselectivity to avoid the formation of unwanted isomers .
Molecular Structure Analysis
The molecular structure of 5-substituted tetrazoles is characterized by the presence of a tetrazole ring, which can be functionalized at the 5-position. This functionalization often leads to the formation of two isomers, 1,5- and 2,5-disubstituted tetrazoles. The structural determination of these compounds, including their isomers, is typically achieved through techniques such as X-ray crystallography, as demonstrated in the synthesis of related compounds .
Chemical Reactions Analysis
The reactivity of 5-substituted tetrazoles, including 5-(5-methyl-2-furyl)-2H-tetrazole, can be influenced by the substituents on the tetrazole ring. For instance, the presence of a furyl group can affect the metallation reactions, as seen in the case of 1-methyl-2-(furyl-2)imidazoles, where metallation occurs exclusively on the furan ring, primarily at the 3 position . This specificity in reactivity highlights the importance of the substituents in determining the chemical behavior of tetrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-substituted tetrazoles are crucial for their application in various domains. These properties include vibrational (IR, Raman) and multinuclear NMR spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC). Additionally, the sensitivity of these compounds to physical stimuli such as impact, friction, and electrostatic forces is of particular interest, especially for their use in energetic materials. The energetic performance parameters, such as detonation velocity and pressure, can be calculated using predictive models based on their heats of formation .
Scientific Research Applications
Chemistry and Structural Studies
The chemistry of tetrazole derivatives, including those similar to 5-(5-methyl-2-furyl)-2H-tetrazole, has been extensively studied for their structural and energetic properties. Fischer et al. (2013) explored the synthesis, characterization, and potential as energetic materials of various tetrazole compounds. Their study provides insights into the vibrational spectroscopy, mass spectrometry, and energetic performance of these materials, highlighting their application in different fields due to their high nitrogen content and energetic properties (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
Electrophilic Substitution Reactions
Vlasova et al. (2011) investigated the electrophilic substitution reactions of furan- and thiophene-imidazole derivatives, providing valuable information on the electronic effects influencing reactivity and selectivity. Such studies are crucial for understanding how tetrazole derivatives react under various conditions, offering a pathway to novel synthetic strategies and applications in material science and organic synthesis (Vlasova, Aleksandrov, El’chaninov, Milov, & Lukyanov, 2011).
Synthesis and Functionalization
Roh, Vávrová, and Hrabálek (2012) discussed the significance of tetrazoles in medicinal chemistry, focusing on the synthesis and functionalization of 5-substituted tetrazoles. Their review highlights the roles these compounds play as intermediates in organic chemistry and their applications ranging from drug design to the synthesis of other heterocycles, demonstrating the versatility and importance of tetrazole derivatives in various scientific fields (Roh, Vávrová, & Hrabálek, 2012).
Energetic Material Research
Klapötke and Stierstorfer (2009) synthesized and characterized several nitrotetrazoles, evaluating their potential as energetic materials. Their findings on detonation velocities and pressures, compared to common explosives, underscore the importance of tetrazole derivatives in developing more efficient and environmentally friendly energetic materials (Klapötke & Stierstorfer, 2009).
Antimicrobial Activity
El-Sayed, Abdel Megeid, and Abbas (2011) synthesized new indole derivatives containing tetrazole rings and evaluated their antimicrobial activity. Their research suggests potential applications of tetrazole derivatives in creating new antimicrobial agents, highlighting the compound's significance beyond its energetic and synthetic applications (El-Sayed, Abdel Megeid, & Abbas, 2011).
Safety And Hazards
properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5(11-4)6-7-9-10-8-6/h2-3H,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGNFTIDRYAADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-2-furyl)-2H-tetrazole |
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